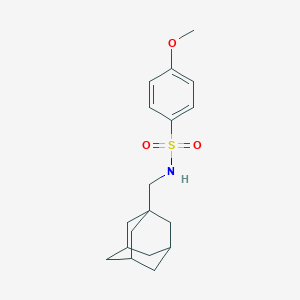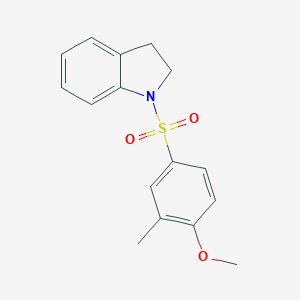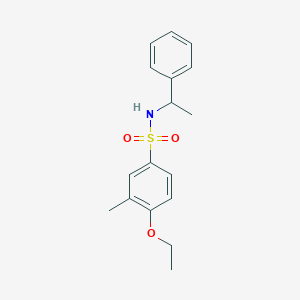
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide, also known as ADMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative of adamantane, a cyclic hydrocarbon that has been used in the synthesis of antiviral and antitumor agents. ADMA has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
作用机制
The exact mechanism of action of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide may also modulate the activity of ion channels and receptors in the nervous system, contributing to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has been shown to have a range of other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has also been shown to modulate the activity of ion channels and receptors in the cardiovascular system, contributing to its potential use as a treatment for hypertension and other cardiovascular diseases.
实验室实验的优点和局限性
One advantage of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. However, its low solubility in water can make it difficult to work with in some applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are numerous areas of potential future research for N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide. One area of interest is its potential use as a treatment for inflammatory and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route for therapeutic use. Additionally, N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide's potential as an analgesic and as a treatment for cardiovascular diseases warrants further investigation. Finally, its potential use in the development of novel antitumor agents is an area of ongoing research.
合成方法
The synthesis of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide involves the reaction of 1-adamantylmethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学研究应用
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has been the subject of numerous scientific studies, with research focusing on its potential therapeutic applications in various fields. One area of interest is its anti-inflammatory properties, which have been demonstrated in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
属性
产品名称 |
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide |
|---|---|
分子式 |
C18H25NO3S |
分子量 |
335.5 g/mol |
IUPAC 名称 |
N-(1-adamantylmethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-22-16-2-4-17(5-3-16)23(20,21)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,19H,6-12H2,1H3 |
InChI 键 |
BMGKNTHARDTQOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)


![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)







![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)

